1,3-dichloro-5-(chloromethyl)-2-fluorobenzene
Description
1,3-dichloro-5-(chloromethyl)-2-fluorobenzene: is an organic compound with the molecular formula C7H4Cl3F It is a derivative of benzene, where three hydrogen atoms are replaced by two chlorine atoms, one chloromethyl group, and one fluorine atom
Properties
CAS No. |
1788077-32-6 |
|---|---|
Molecular Formula |
C7H4Cl3F |
Molecular Weight |
213.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-5-(chloromethyl)-2-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the following steps:
Chlorination: Benzene is first chlorinated to form 1,3-dichlorobenzene.
Fluorination: The 1,3-dichlorobenzene is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a metal fluoride like antimony trifluoride (SbF3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3-dichloro-5-(chloromethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3) can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
1,3-dichloro-5-(chloromethyl)-2-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3-dichloro-5-(chloromethyl)-2-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
1,3-dichloro-5-(chloromethyl)benzene: Similar structure but lacks the fluorine atom.
1,3-dichloro-2-fluorobenzene: Similar structure but lacks the chloromethyl group.
1,3-dichloro-5-fluorobenzene: Similar structure but lacks the chloromethyl group.
Uniqueness
1,3-dichloro-5-(chloromethyl)-2-fluorobenzene is unique due to the presence of both the chloromethyl and fluorine groups, which confer distinct chemical properties
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